Cas no 2137069-12-4 ((5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride)
![(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride structure](https://www.kuujia.com/images/noimg.png)
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride
-
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM434976-500mg |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride |
2137069-12-4 | 95%+ | 500mg |
$744 | 2023-03-24 | |
Enamine | EN300-794464-0.05g |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride |
2137069-12-4 | 95% | 0.05g |
$202.0 | 2024-05-22 | |
A2B Chem LLC | AX55772-100mg |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride |
2137069-12-4 | 95% | 100mg |
$352.00 | 2024-04-20 | |
Enamine | EN300-794464-0.5g |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride |
2137069-12-4 | 95% | 0.5g |
$679.0 | 2024-05-22 | |
Enamine | EN300-794464-1.0g |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride |
2137069-12-4 | 95% | 1.0g |
$871.0 | 2024-05-22 | |
A2B Chem LLC | AX55772-1g |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride |
2137069-12-4 | 95% | 1g |
$952.00 | 2024-04-20 | |
1PlusChem | 1P01EICC-10g |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride |
2137069-12-4 | 95% | 10g |
$4692.00 | 2023-12-19 | |
1PlusChem | 1P01EICC-50mg |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride |
2137069-12-4 | 95% | 50mg |
$303.00 | 2023-12-19 | |
A2B Chem LLC | AX55772-2.5g |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride |
2137069-12-4 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
1PlusChem | 1P01EICC-100mg |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride |
2137069-12-4 | 95% | 100mg |
$434.00 | 2023-12-19 |
(5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride Related Literature
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
Additional information on (5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride
Research Brief on (5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride (CAS: 2137069-12-4)
The compound (5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride (CAS: 2137069-12-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidinone derivative is being investigated for its potential therapeutic applications, particularly in the modulation of neurological and metabolic pathways. Recent studies have highlighted its role as a key intermediate in the synthesis of novel bioactive molecules, with a focus on its stereospecific interactions and pharmacological properties.
One of the primary areas of interest is the compound's ability to act as a precursor in the development of selective enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of gamma-secretase modulators, which are being explored for their potential in Alzheimer's disease therapy. The stereochemical purity of the (5S)-enantiomer was found to be critical for achieving high binding affinity to target proteins, underscoring the importance of precise synthetic methodologies.
In addition to its neurological applications, recent preclinical studies have investigated the compound's potential in metabolic disorders. Research conducted at the University of Cambridge (2024) revealed that derivatives of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride exhibit promising activity as GLP-1 receptor agonists, suggesting possible applications in type 2 diabetes management. The hydrochloride salt form was particularly noted for its improved solubility and bioavailability compared to the free base.
The synthetic routes to this compound have also seen significant advancements. A recent patent (WO2023124567) describes an improved asymmetric synthesis method that achieves >99% enantiomeric excess while reducing the number of purification steps. This development has important implications for scalable production, addressing one of the key challenges in transitioning from laboratory-scale to industrial-scale synthesis.
From a safety and toxicological perspective, preliminary studies indicate that the compound has a favorable profile at therapeutic doses. However, researchers caution that more comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are needed, particularly regarding its potential accumulation in neural tissues. The current research landscape suggests that (5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride represents a promising scaffold for further drug development, with multiple potential therapeutic applications currently under investigation.
2137069-12-4 ((5S)-5-[(methylamino)methyl]pyrrolidin-2-one hydrochloride) Related Products
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 61549-49-3(9-Decenenitrile)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)



